5-Amino-2-[2-(Boc-amino)ethyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(5-aminopyridin-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10/h4-5,8H,6-7,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZCMDAWDWYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187803 | |
| Record name | 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-80-4 | |
| Record name | 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211529-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Amino 2 2 Boc Amino Ethyl Pyridine and Analogues
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 5-Amino-2-[2-(Boc-amino)ethyl]pyridine, two primary disconnections are evident.
The first key disconnection is at the carbon-carbon bond between the pyridine (B92270) ring and the ethyl side chain. This suggests a coupling reaction between a 2-substituted pyridine and a two-carbon building block. The second logical disconnection is at the amide bond of the tert-butoxycarbonyl (Boc) protecting group on the ethylamine (B1201723) side chain, which is a standard step in amine synthesis.
Following this logic, the retrosynthetic pathway leads to a 2,5-disubstituted pyridine, such as 2-methyl-5-nitropyridine or a halogenated derivative, and a protected aminoethyl synthon. The amino group at the 5-position can be introduced from a nitro group precursor via reduction, a common synthetic transformation.
Formation of the Pyridine Core
The construction and functionalization of the pyridine nucleus are critical steps in the synthesis of the target molecule. This can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing pyridine ring.
Several methods exist for the de novo synthesis of substituted pyridines. The Hantzsch pyridine synthesis is a classical and versatile method involving the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849), followed by oxidation of the resulting dihydropyridine. scispace.com Variations of this multicomponent reaction allow for the introduction of a wide range of substituents.
More contemporary approaches include transition-metal-catalyzed cycloadditions and ring-expansion reactions. For instance, rhodium carbenoid-induced ring expansion of isoxazoles provides an efficient route to highly functionalized pyridines. nih.gov Another strategy involves the reaction of enamines with β-amino-acrylonitriles, which, after cyclization of the intermediate, yields 2,5-disubstituted pyridines. google.com
| Pyridine Synthesis Method | Precursors | Key Features |
| Hantzsch Synthesis | β-ketoesters, aldehyde, ammonia | Forms a 1,4-dihydropyridine intermediate that requires subsequent oxidation. scispace.com |
| Ring Expansion of Isoxazoles | Isoxazoles, rhodium carbenoids | A modern approach for creating highly substituted pyridines. nih.gov |
| Enamine and Acrylonitrile Condensation | Enamines, β-amino-acrylonitriles | Leads directly to 2,5-disubstituted pyridines. google.com |
Alternatively, substituents can be introduced onto a pre-existing pyridine ring. The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution, which, when it occurs, typically directs incoming electrophiles to the 3-position. wikipedia.orgyoutube.com Therefore, the synthesis of 2,5-disubstituted pyridines often requires more nuanced strategies.
One common approach is to start with an activated pyridine derivative. For example, 2-aminopyridine (B139424) can be brominated at the 5-position to yield 2-amino-5-bromopyridine. heteroletters.org The amino group activates the ring towards electrophilic substitution and directs the incoming electrophile to the 5-position. The resulting 2-amino-5-bromopyridine is a versatile intermediate. The amino group can be converted to other functionalities via diazotization reactions, and the bromine atom can participate in various cross-coupling reactions to introduce the desired side chain. heteroletters.org
Another strategy involves nucleophilic substitution on halopyridines. For instance, a 2,5-dihalopyridine can undergo selective nucleophilic substitution at the 2-position, followed by a subsequent reaction at the 5-position. The reactivity of halogens on the pyridine ring is position-dependent, with halogens at the 2- and 4-positions being more susceptible to nucleophilic attack.
| Substitution Strategy | Starting Material Example | Intermediate | Key Transformation |
| Electrophilic Substitution | 2-Aminopyridine | 2-Amino-5-bromopyridine | Bromination |
| Nucleophilic Substitution | 2,5-Dihalopyridine | Varies | Cross-coupling or direct substitution |
| From Pyridine N-Oxide | Pyridine N-Oxide | 2-Substituted Pyridine N-Oxide | Addition of Grignard reagents |
Introduction and Derivatization of the Aminoethyl Moiety
The synthesis and attachment of the side chain are the final key stages in assembling the target molecule.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. chemistrysteps.comtotal-synthesis.comorganic-chemistry.org The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org
Mono-Boc-protected ethylenediamine (B42938) is a key building block for the synthesis of the target molecule. It can be prepared by reacting ethylenediamine with Boc₂O. Careful control of the reaction conditions is necessary to favor the formation of the mono-protected product over the di-protected byproduct. One reported method involves the reaction of ethylenediamine with tert-butyl (p-nitrophenyl) carbonate. google.com
| Reagent for Boc Protection | Amine Substrate | General Conditions |
| Di-tert-butyl dicarbonate (Boc₂O) | Primary or secondary amines | Base (e.g., triethylamine) in an organic solvent. smolecule.com |
| tert-Butyl (p-nitrophenyl) carbonate | Ethylenediamine | Can be used for mono-protection. google.com |
With the pyridine core and the protected side chain in hand, the final key step is their coupling. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.
The Negishi coupling, which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, is highly effective for the preparation of substituted pyridines. orgsyn.org For instance, a pyridyl halide (e.g., 2-bromo-5-nitropyridine) can be coupled with a prepared organozinc reagent derived from a protected aminoethyl halide.
Other palladium-catalyzed reactions such as the Suzuki and Stille couplings are also widely used for the synthesis of pyridine derivatives. orgsyn.org These reactions offer good functional group tolerance and are often high-yielding.
An alternative to cross-coupling is the alkylation of a nucleophilic pyridine derivative. For example, a lithiated pyridine, generated by deprotonation with a strong base, can react with an electrophilic side chain precursor. However, this approach can sometimes be limited by issues of regioselectivity.
| Coupling Reaction | Pyridine Component | Side Chain Component | Catalyst |
| Negishi Coupling | Pyridyl halide | Organozinc reagent | Palladium or Nickel |
| Suzuki Coupling | Pyridyl halide or boronic acid | Boronic acid or halide | Palladium |
| Stille Coupling | Pyridyl halide | Organostannane reagent | Palladium |
Protective Group Strategies: Focus on the Boc Group
Boc Installation Techniques
The installation of a Boc group onto an amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O). wikipedia.org The reaction conditions can be adapted depending on the nucleophilicity of the amine. For aliphatic amines, which are relatively nucleophilic, the reaction often proceeds efficiently with a base like sodium bicarbonate or triethylamine in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or aqueous mixtures. fishersci.co.ukmychemblog.com
However, aromatic amines, such as the 5-amino group on the pyridine ring, are less nucleophilic, which can lead to slow or inefficient reactions. sigmaaldrich.com To overcome this, more robust or catalytic methods are often employed. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is common, as it reacts with (Boc)₂O to form a more reactive intermediate. chemicalbook.com For particularly challenging substrates like certain aminopyridines, a combination of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) can be used to facilitate the protection, achieving high yields and selectivity at room temperature. google.comgoogle.com Studies have also shown that alcoholic solvents like methanol can significantly accelerate the rate of Boc protection for aromatic amines. wuxibiology.com
In the context of synthesizing the target molecule from a precursor like 2-(2-aminoethyl)-5-aminopyridine, chemoselectivity is paramount. The aliphatic amino group is more basic and generally more nucleophilic than the aromatic amino group. This difference can be exploited to achieve selective protection. Standard conditions will typically lead to the preferential protection of the aliphatic amine. To achieve mono-protection on one of two different amine functionalities, methods can be employed that use an acid to protonate the more basic amine, rendering it unreactive to (Boc)₂O. sciforum.netresearchgate.net
| Substrate Type | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| General Aliphatic/Aromatic Amines | (Boc)₂O, NaOH or NaHCO₃, H₂O/THF | Standard, widely applicable method. | fishersci.co.uk |
| Less Nucleophilic Aromatic Amines | (Boc)₂O, DMAP (catalyst), CH₃CN | Increased reactivity for sluggish substrates. | wikipedia.orgchemicalbook.com |
| Aminopyridines | (Boc)₂O, EDCI, HOBT, TEA, DCM | High yield (80-90%) and good selectivity for challenging aminopyridines. | google.com |
| Aromatic Amines (Rate Enhancement) | (Boc)₂O, Methanol (solvent) | Alcoholic solvent significantly enhances reaction rate without added base. | wuxibiology.com |
| Selective Mono-protection of Diamines | (Boc)₂O, Me₃SiCl or SOCl₂ (as HCl source), MeOH | In situ protonation of the more basic amine allows for selective protection of the other. | scielo.org.mx |
Orthogonal Protection Strategies
In the synthesis of more complex analogues, where multiple functional groups require protection, an orthogonal protection strategy is essential. wikipedia.org This approach allows for the selective removal of one protecting group in the presence of others by using cleavage conditions that are mutually exclusive. wikipedia.orgbiosynth.com
The Boc group is a key component in many orthogonal schemes. Since it is cleaved by acid (e.g., trifluoroacetic acid or HCl), it can be paired with protecting groups that are removed under different conditions. organic-chemistry.orgmasterorganicchemistry.com
Boc/Fmoc Strategy : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acid but is readily cleaved by a base, such as piperidine. wikipedia.orgmasterorganicchemistry.com This acid-labile/base-labile pairing is one of the most common orthogonal strategies, particularly in solid-phase peptide synthesis. biosynth.com An analogue of the target molecule containing a carboxylic acid, for instance, could have its amino groups protected by Boc and an additional amino acid moiety protected by Fmoc.
Boc/Cbz Strategy : The carbobenzyloxy (Cbz or Z) group is stable to both mild acid and base but is removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). masterorganicchemistry.com This allows for the selective deprotection of a Boc group with acid while leaving a Cbz group intact, or vice-versa.
The ability to selectively unmask different functional groups at various synthetic stages is critical for building complex molecular architectures based on the pyridine scaffold.
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality Basis |
|---|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Acid vs. Base Labile |
| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Cbz (Carbobenzyloxy) | Hydrogenolysis (H₂, Pd/C) | Acid Labile vs. Reductive Cleavage |
| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Alloc (Allyloxycarbonyl) | Pd(0) Catalysis | Acid Labile vs. Metal-Catalyzed Cleavage |
Optimization of Synthetic Pathways
Optimizing the synthetic route to this compound involves careful study of reaction parameters to maximize yield and purity while ensuring precise chemical control.
Reaction Conditions and Parameter Studies
The efficiency of Boc protection is highly dependent on the chosen reaction conditions. Parameter studies focus on optimizing solvent, temperature, catalyst, and stoichiometry to achieve the desired outcome.
Solvent Effects : The choice of solvent can dramatically influence reaction rates and chemoselectivity. While aprotic solvents like DCM and THF are standard, studies have demonstrated that alcoholic solvents can accelerate the N-Boc protection of less nucleophilic aromatic amines. wuxibiology.com Furthermore, solvent-free conditions, often using a solid-supported catalyst, represent a greener and sometimes more efficient alternative, leading to high yields and simple product isolation. researchgate.netthieme-connect.com
Catalyst Optimization : For challenging substrates, the choice and amount of catalyst are critical. While DMAP is a powerful catalyst, alternatives have been developed. Protic ionic liquids and sulfonated reduced graphene oxide have been reported as efficient, reusable catalysts for N-Boc protection under mild, solvent-free conditions. researchgate.netthieme-connect.com These studies highlight a trend toward developing more environmentally benign and economically feasible catalytic systems.
Temperature : Most Boc protection reactions are conducted at room temperature. fishersci.co.uk However, for weakly nucleophilic amines, moderate heating may be necessary to drive the reaction to completion. wuxibiology.com Conversely, for highly reactive systems or when trying to control selectivity, reactions may be performed at 0 °C. chemicalbook.com
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| None | DCM | 25 | 12 h | Low |
| DMAP (10 mol%) | DCM | 25 | 2 h | >95% |
| None | Methanol | 25 | 2 h | High |
| Sulfonated Graphene Oxide (7.5 mg) | Solvent-Free | 25 | 15 min | 94% |
Chemo-, Regio-, and Stereoselectivity Control
Achieving the target 2,5-disubstituted pyridine structure with the desired protection pattern requires exquisite control over selectivity at three levels.
Chemoselectivity : The primary challenge in synthesizing the title compound from its diamine precursor is differentiating between the aliphatic and aromatic amino groups. A highly effective method for the selective N-Boc protection of aromatic amines in the presence of aliphatic ones involves controlling the reaction pH. By performing the reaction in an acidic medium (e.g., aqueous acetic acid at pH 4.5), the more basic aliphatic amine is protonated and deactivated, allowing the (Boc)₂O to react selectively with the less basic aromatic amine. organic-chemistry.org This provides a powerful tool for directing the protecting group to the desired position.
Regioselectivity : The construction of the 2,5-disubstituted pyridine core itself must be regioselective. Modern synthetic methods allow for the precise installation of substituents onto the pyridine ring. For example, a stepwise, chemoselective Suzuki cross-coupling reaction can be used. This strategy exploits the differential reactivity of various leaving groups (e.g., Br > -OSO₂F > Cl) on the pyridine ring, allowing for the sequential and site-specific introduction of different aryl or alkyl groups. nih.gov Such methods are crucial for building the correct molecular framework before functional group manipulation.
Stereoselectivity : For the synthesis of chiral analogues of this compound, controlling stereochemistry is essential. This is particularly relevant if a stereocenter is present in the side chain or on a substituent. Catalytic asymmetric synthesis provides efficient access to chiral pyridine derivatives. chim.it For instance, rhodium-catalyzed asymmetric conjugate additions of organoboronic acids to alkenyl pyridines can generate chiral centers adjacent to the ring with high enantioselectivity. chim.it Similarly, asymmetric reductions or C-H functionalizations using chiral ligands can install stereocenters with high precision, enabling access to a wide array of enantioenriched pyridine-based compounds. chim.itnih.gov
| Selectivity Type | Challenge | Strategy | Example |
|---|---|---|---|
| Chemoselectivity | Differentiating between aliphatic and aromatic amines. | pH control to selectively protonate the more basic amine. | Boc protection of an aromatic amine at pH 4.5 in the presence of an aliphatic amine. organic-chemistry.org |
| Regioselectivity | Controlling substituent position on the pyridine ring (e.g., 2- vs 5-position). | Stepwise cross-coupling using leaving groups of different reactivity. | Sequential Suzuki couplings on a bromo-chloropyridine. nih.gov |
| Stereoselectivity | Creating a specific stereoisomer in a chiral analogue. | Catalytic asymmetric synthesis using a chiral ligand/catalyst system. | Rh-catalyzed asymmetric addition to an alkenyl pyridine to form a chiral side chain. chim.it |
Synthetic Utility and Applications As an Intermediate
Precursor for Diverse Nitrogen-Containing Heterocycles
The strategic placement of reactive functional groups on the pyridine (B92270) ring of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The primary amino group can act as a nucleophile or be transformed into other functional groups, initiating cyclization reactions to form fused ring systems.
Ring Annulation Reactions
Ring annulation, the process of building a new ring onto an existing one, is a common strategy where this compound can be employed. The 5-amino group is a key handle for initiating such transformations. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine structures. While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity pattern of 5-aminopyridines is well-established. These reactions typically proceed via an initial Michael addition or condensation followed by an intramolecular cyclization and dehydration sequence.
Similarly, reactions with α-haloketones can be used to construct imidazo[4,5-b]pyridine systems. The reaction sequence involves the initial nucleophilic attack of the pyridine ring nitrogen or the exocyclic amino group on the α-haloketone, followed by cyclization. The presence of the Boc-protected side chain adds a layer of complexity and potential for further diversification of the resulting heterocyclic system.
Construction of Fused Polycyclic Systems
The bifunctional nature of this compound facilitates its use in constructing more elaborate fused polycyclic systems. These systems are of significant interest in medicinal chemistry due to their rigid conformational structures, which can lead to high-affinity interactions with biological targets.
One common approach involves the Skraup or Doebner-von Miller reaction, which can be used to synthesize quinoline-type structures fused to the pyridine ring. By reacting the 5-amino group with α,β-unsaturated aldehydes or ketones under acidic conditions, a new six-membered ring can be annulated across the 4- and 5-positions of the pyridine core. Another important class of fused systems, the pyrimido[4,5-b]quinolines, has been synthesized using 5-amino-substituted precursors as a key step in developing novel antimalarial agents.
Furthermore, multicomponent reactions involving aminopyrazoles have been shown to yield fused pyrazolo[3,4-b]pyridine derivatives. This suggests that this compound could potentially be utilized in similar multicomponent strategies to generate complex fused heterocyclic scaffolds.
Scaffold Design for Advanced Molecular Architectures
The pyridine ring is a privileged scaffold in drug discovery, and this compound provides a pre-functionalized core for the design of advanced molecular architectures. The distinct reactivity of the amino group and the protected side chain allows for sequential and controlled modifications.
Integration into Modular Synthesis Schemes
This intermediate is well-suited for modular synthesis, an approach where complex molecules are assembled from pre-synthesized building blocks. The 5-amino group can be readily converted into a variety of other functionalities. For example, it can undergo diazotization followed by Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups. These new functionalities can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach other molecular fragments.
The Boc-protected ethylamine (B1201723) at the 2-position provides another point of diversification. After the elaboration of the pyridine core, the Boc protecting group can be easily removed under acidic conditions to liberate the primary amine. This amine can then be acylated, alkylated, or used in reductive amination to introduce another module, completing the synthesis of the target molecule. This step-wise approach allows for the systematic exploration of the chemical space around the pyridine scaffold.
Elaboration of Pyridine-Based Scaffolds
The pyridine scaffold of this compound can be further elaborated through various chemical transformations. The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and allows for regioselective functionalization at the 4- and 6-positions.
Moreover, the primary amino group at the 5-position strongly activates the pyridine ring towards electrophilic aromatic substitution at the 4- and 6-positions, although such reactions are less common for pyridines than for benzenes. More controllably, the amino group can direct ortho-lithiation if suitably protected, allowing for the introduction of a wide range of electrophiles. The inherent reactivity of aminopyridines makes them useful in creating diverse libraries of compounds for screening purposes.
The following table summarizes potential transformations for scaffold elaboration:
| Starting Group | Reagents and Conditions | Resulting Functionality | Potential Subsequent Reactions |
| 5-Amino | NaNO₂, HCl; CuX | 5-Halo | Suzuki, Sonogashira, Buchwald-Hartwig coupling |
| 5-Amino | NaNO₂, H₂SO₄, H₂O, Δ | 5-Hydroxy | O-Alkylation, O-Arylation |
| 5-Amino | Ac₂O or RCOCl | 5-Amido | Directed ortho-metalation |
| 2-(Boc-amino)ethyl | TFA or HCl | 2-(Aminoethyl) | Acylation, Alkylation, Reductive Amination |
Role in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. Amino-substituted heterocycles, such as 5-aminotetrazole (B145819) and 5-aminopyrazoles, are well-known building blocks for MCRs.
While specific MCRs involving this compound are not prominently reported, its structure suggests high potential for such applications. The 5-amino group can act as the nucleophilic component in reactions like the Ugi or Biginelli reaction. For example, it could react with an aldehyde, an isocyanide, and a carboxylic acid in an Ugi-type reaction to rapidly build complex peptide-like structures. The Hulme group has demonstrated a multicomponent approach for synthesizing 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridine (B139424), an aldehyde, and trimethylsilylcyanide, highlighting the utility of aminopyridines in MCRs.
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, could also be initiated from this intermediate. For example, a reaction at the 5-amino group could unveil a reactive intermediate that subsequently cyclizes onto the side chain at the 2-position, leading to the formation of novel bicyclic or tricyclic systems in a single, efficient operation.
Application in Conjugate Chemistry and Linker Synthesis
The unique structural characteristics of this compound, featuring two distinct amine functionalities with different reactivities, position it as a valuable intermediate in the fields of conjugate chemistry and linker synthesis. The presence of a primary aromatic amine and a Boc-protected primary aliphatic amine on a pyridine scaffold allows for selective and sequential chemical modifications. This bifunctional nature is instrumental in the construction of complex molecular architectures.
Chemical Linkers for Molecular Assembly
The primary application of this compound in this context is as a precursor for the synthesis of bifunctional or heterobifunctional linkers. These linkers are crucial for covalently connecting two or more different molecular entities, such as a small molecule and a protein, or for assembling larger, well-defined molecular constructs.
The synthetic strategy typically involves the initial functionalization of the more reactive primary aromatic amine. This amine can readily participate in reactions such as acylation, sulfonylation, or diazotization followed by coupling reactions. The Boc-protected ethylamine side chain remains inert during these transformations due to the acid-labile tert-Butoxycarbonyl (Boc) protecting group. peptide.comuwec.edu This protecting group is stable under a wide range of reaction conditions but can be selectively removed using a moderately strong acid like trifluoroacetic acid (TFA). uwec.edu
This differential reactivity allows for a stepwise approach to linker synthesis. First, a molecule of interest can be attached to the aromatic amine of the pyridine ring. Subsequently, the Boc group is removed to expose the aliphatic amine, which can then be coupled to a second molecule. This controlled, sequential addition is a cornerstone of modern molecular assembly techniques, enabling the precise construction of complex conjugates.
The pyridine ring itself can also play a role in the properties of the resulting linker, potentially influencing its solubility, rigidity, and ability to participate in hydrogen bonding or metal coordination.
| Functional Group | Reactivity | Common Reactions | Protecting Group |
| 5-Amino (Aromatic) | High | Acylation, Sulfonylation, Diazotization | None (typically reacted first) |
| 2-(2-Aminoethyl) (Aliphatic) | Low (when protected) | Amide bond formation, Alkylation (after deprotection) | tert-Butoxycarbonyl (Boc) |
Modification of Macromolecules for Research Purposes
In the realm of biochemical and biomedical research, the modification of macromolecules such as proteins, peptides, and nucleic acids is essential for studying their function, localization, and interactions. This compound can serve as a handle or building block for creating reagents designed for such modifications.
The general strategy mirrors its use in linker synthesis. A reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a cross-linking agent, can be attached to the aromatic amine of the pyridine derivative. Following this, the Boc group is removed, revealing the terminal aliphatic amine. This amine can then be used to covalently attach the entire construct to a target macromolecule.
For instance, the newly exposed amine can be reacted with activated carboxyl groups (e.g., N-hydroxysuccinimide esters) on a protein to form stable amide bonds. This results in the site-specific labeling of the protein with the pre-attached reporter group. The pyridine core in such a reagent can provide a rigid spacer, which may be advantageous in certain applications where maintaining a specific distance between the label and the macromolecule is important.
The use of Boc protection is a standard and well-established method in solid-phase peptide synthesis (SPPS), a technique used to chemically synthesize peptides and small proteins. umich.educhempep.com The principles of selective deprotection are directly transferable to the use of this compound in creating tools for macromolecular modification.
| Macromolecule | Target Functional Group for Conjugation | Resulting Linkage | Research Application |
| Proteins/Peptides | Carboxylic acids (e.g., on Asp, Glu) | Amide | Fluorescent labeling, Affinity purification |
| Proteins/Peptides | Aldehydes/Ketones (after oxidation) | Imine (can be reduced to a stable amine) | Probing post-translational modifications |
| Nucleic Acids | Activated phosphates | Phosphoramidate | Delivery of therapeutic oligonucleotides |
Reactivity and Mechanistic Investigations of 5 Amino 2 2 Boc Amino Ethyl Pyridine
Reactivity Profile of the Pyridine (B92270) Nitrogen
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the aromatic ring. This lone pair is not part of the aromatic π-system and is thus available for reaction with electrophiles, rendering the pyridine nitrogen nucleophilic and basic.
Nucleophilic Reactivity
The pyridine nitrogen in 5-Amino-2-[2-(Boc-amino)ethyl]pyridine readily reacts with electrophiles such as alkyl halides and Brønsted acids. This nucleophilicity is a fundamental characteristic of the pyridine core.
Protonation: In the presence of acids, the pyridine nitrogen is protonated to form a pyridinium (B92312) salt. This is often the first step in acid-catalyzed reactions and significantly influences the reactivity of the entire molecule by increasing the electron-deficiency of the pyridine ring.
Alkylation: The pyridine nitrogen can be alkylated to form quaternary pyridinium salts. For example, reaction with alkyl halides can lead to N-alkylation. The rate and success of this quaternization can be influenced by the nature of the alkylating agent and the steric environment around the nitrogen. mdpi.com In some cases, N-alkylation on pyridine systems can be reversible, with mild electrophiles being able to abstract the newly introduced alkyl group. scielo.org.mx
Table 1: Examples of Pyridine Nitrogen Nucleophilic Reactions
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Protonation | Brønsted Acids (e.g., HCl, H₂SO₄) | Pyridinium Salt | stackexchange.com |
| Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkylpyridinium Salt | mdpi.com |
| Reaction with α-bromo ketones | Aromatic α-bromo ketones | Quaternary ammonium (B1175870) aldimines | mdpi.com |
Electrophilic Reactivity
While the pyridine nitrogen is primarily nucleophilic, the pyridine ring itself is generally resistant to electrophilic aromatic substitution. quimicaorganica.orgaklectures.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack by both inductive and resonance effects, making it less reactive than benzene. stackexchange.com When electrophilic substitution does occur, it preferentially happens at the 3- and 5-positions. stackexchange.comquimicaorganica.org In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. stackexchange.com
Transformations Involving the Aminoethyl Side Chain
The aminoethyl side chain at the 2-position contains two key reactive sites: the primary amine (after deprotection) and the Boc-protected amine.
Reactions of the Primary Amine
Once the Boc group is removed, the resulting primary amine on the ethyl side chain exhibits typical nucleophilic reactivity of aliphatic amines. It can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.
Acylation: The primary amine can be acylated using acid chlorides or anhydrides to form amides. This is a common transformation in the synthesis of more complex molecules.
Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, to form secondary amines. fishersci.co.uk
Condensation: With suitable carbonyl compounds, the primary amine can form imines (Schiff bases), which can be further reduced or used in other transformations.
Table 2: Representative Reactions of the Deprotected Primary Amine
| Reaction Type | Reagent | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) | Amide | Base (e.g., triethylamine), inert solvent | google.com |
| Reductive Amination | Aldehyde or Ketone, NaBH₃CN | Secondary Amine | Acidic or neutral pH | fishersci.co.uk |
| Schiff Base Formation | Aldehyde or Ketone | Imine | Typically requires removal of water | researchgate.net |
Reactions at the Boc-Protected Amine
The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com While the Boc-protected amine is generally unreactive as a nucleophile, some transformations can be achieved.
In specific contexts, the nitrogen of a Boc-protected aminopyridine can be made to react. For instance, in the synthesis of related compounds, the Boc-protected amino group can be involved in cyclization reactions or other transformations under specific catalytic conditions. However, direct alkylation or acylation at the Boc-protected nitrogen is generally not favored due to the steric hindrance and electronic effects of the Boc group.
Chemical Properties and Controlled Removal of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, and its selective removal is a critical step in many synthetic pathways.
The deprotection of the Boc group is most commonly achieved under acidic conditions. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily undergoes decarboxylation to yield the free amine and carbon dioxide. masterorganicchemistry.comcommonorganicchemistry.com A variety of acids can be employed for this purpose, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent being common choices. fishersci.co.uk
Table 3: Common Methods for Boc Deprotection
| Reagent/Condition | Mechanism | Key Features | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Acid-catalyzed hydrolysis | Fast and efficient at room temperature. | masterorganicchemistry.comcommonorganicchemistry.com |
| Hydrochloric Acid (HCl) in Dioxane or Methanol | Acid-catalyzed hydrolysis | Common and effective method. | fishersci.co.uk |
| Thermal Deprotection | Fragmentation via carbamic acid | Can be achieved by heating, sometimes in the presence of a high-boiling solvent or under solvent-free conditions. acsgcipr.orgnih.gov This method avoids the use of acids. acsgcipr.org | acsgcipr.orgnih.gov |
The choice of deprotection method can be crucial for substrates that are sensitive to strong acids. In such cases, thermal deprotection offers a milder alternative, although it may require higher temperatures and longer reaction times. acsgcipr.orgnih.gov The byproducts of thermal deprotection are typically isobutylene (B52900) and carbon dioxide. acsgcipr.org
Catalytic Reactions Facilitated by the Compound's Structure
There is currently no published research specifically detailing the use of this compound as a facilitator or ligand in catalytic reactions. While the structural motifs present in the molecule—a pyridine ring, a primary aromatic amine, and a Boc-protected ethylamine (B1201723) side chain—suggest potential for coordination with metal centers to form catalytic complexes, no such applications have been documented in peer-reviewed literature.
The broader class of aminopyridine ligands is known to participate in various catalytic transformations. However, without specific studies on this compound, any discussion of its potential catalytic reactions would be purely speculative and fall outside the scope of evidence-based scientific reporting.
Mechanistic Insights into Key Transformations
Given the lack of documented catalytic applications for this compound, there are no associated "key transformations" for which mechanistic insights can be provided. The subsections below reflect this absence of specific data.
Kinetic Studies of Reaction Pathways
A thorough search of scientific databases yields no kinetic studies on reaction pathways involving this compound. Kinetic analysis is fundamental to understanding reaction mechanisms, including the determination of rate laws, reaction orders, and the influence of various parameters on reaction speed. Such data is not available for this specific compound.
Identification of Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are critical for elucidating a reaction mechanism. These are typically achieved through a combination of spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and computational modeling. As there are no published studies on the catalytic reactivity of this compound, no information is available regarding the intermediates or transition states that might be formed in any potential catalytic cycle.
Comprehensive Search Reveals No Published Computational Studies for this compound
Despite a thorough investigation of scientific literature and chemical databases, no specific computational or theoretical studies detailing the electronic structure or simulated spectroscopic properties of the compound this compound have been found in published research.
A multi-faceted search strategy was employed to locate relevant data, including queries for Density Functional Theory (DFT) analyses, molecular orbital calculations, and spectroscopic simulations for the specified molecule. The search was also broadened to include its systematic IUPAC name, tert-butyl (2-(5-aminopyridin-2-yl)ethyl)carbamate, and various structural keywords.
The investigation consistently found that while computational studies are available for other pyridine derivatives, such as 5-chloro-2-hydroxypyridine (B146416) and various aminopyridines, the specific compound of interest, this compound, does not appear to have been the subject of dedicated theoretical analysis in accessible literature.
Consequently, it is not possible to generate an article with detailed, scientifically accurate research findings for the requested sections and subsections, which include:
Electronic Structure and Molecular Orbital Analysis:
HOMO-LUMO Energy Gaps and Reactivity Prediction
Charge Distribution and Electrostatic Potentials
Spectroscopic Property Simulations:
Vibrational Spectroscopy (IR, Raman)
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Ultraviolet-Visible (UV-Vis) Absorption Predictions
Without primary or secondary research data, any attempt to provide the requested analysis, including data tables and specific research findings, would be speculative and would not meet the standards of scientific accuracy.
Computational and Theoretical Studies on 5 Amino 2 2 Boc Amino Ethyl Pyridine
Conformational Analysis and Energy Landscapes
The conformational flexibility of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine is primarily dictated by the rotational freedom around the single bonds of the 2-(Boc-amino)ethyl side chain. Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surface (PES) and identifying the most stable conformers. derpharmachemica.comresearchgate.net
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group exerts significant steric hindrance, which plays a crucial role in determining the preferred rotameric states. wikipedia.org This steric bulk will likely influence the orientation of the side chain relative to the pyridine (B92270) ring. wikipedia.org For instance, conformations where the Boc group is oriented away from the pyridine ring are expected to be energetically more favorable to minimize steric clashes. Studies on similarly substituted biphenyl (B1667301) and binaphthyl derivatives have shown that steric hindrance can significantly affect torsional bond angles. wikipedia.org
Rotamer Libraries: While specific rotamer libraries for this compound are not available, general principles from protein side-chain analysis and other flexible molecules can be applied. nih.govnih.gov The probability of a particular rotamer is dependent on its energy, with lower energy conformations being more populated. The relative populations of different rotamers can be predicted using the Boltzmann distribution at a given temperature.
Table 1: Hypothetical Low-Energy Rotamers of this compound and Their Relative Energies
| Rotamer | Dihedral Angle (Cring-C-C-N) | Relative Energy (kcal/mol) | Key Feature |
| A (Anti) | ~180° | 0.0 (Reference) | Extended side chain, minimal steric hindrance. |
| B (Gauche) | ~60° | 0.5 - 1.5 | Folded conformation, potential for intramolecular interactions. |
| C (Gauche') | ~-60° | 0.5 - 1.5 | Alternative folded conformation. |
This table is a representative example based on general principles of conformational analysis and is not derived from direct experimental or computational data for the title compound.
The potential for intramolecular hydrogen bonding is a key factor in stabilizing specific conformations of this compound. An intramolecular hydrogen bond can form between the N-H of the Boc-protected amine and the nitrogen atom of the pyridine ring, or potentially the 5-amino group. The formation of such a bond can significantly impact the molecule's physicochemical properties. acs.orgrsc.org
N-H···N(pyridine) Interaction: A hydrogen bond between the amide proton of the Boc group and the sp²-hybridized nitrogen of the pyridine ring could lead to the formation of a stable six-membered ring structure. Studies on similar systems, such as tripeptides containing α,α-di(2-pyridyl)glycine, have demonstrated the existence of intramolecular hydrogen bonding between a side-chain pyridine ring and a backbone amide hydrogen. rsc.org This type of interaction would rigidify the side chain's conformation.
Reaction Mechanism Modeling using Quantum Chemistry
Quantum chemistry methods are powerful tools for elucidating the mechanisms of chemical reactions, including those involving aminopyridine derivatives. acs.org Such models can provide detailed insights into the electronic structure changes that occur during a reaction.
The potential energy surface (PES) is a fundamental concept in understanding chemical reactions, representing the energy of a system as a function of the positions of its atoms. mdpi.comnih.gov For a reaction involving this compound, such as electrophilic aromatic substitution on the pyridine ring, the PES would map the energy changes as the electrophile approaches and bonds to the ring.
Reaction Coordinates: Key reaction coordinates would include the distance between the electrophile and the carbon atoms of the pyridine ring (C-3, C-4, or C-6) and the changes in bond lengths and angles within the molecule.
Intermediates and Transition States: Exploration of the PES allows for the identification of stable intermediates (local minima on the PES) and transition states (saddle points on the PES) that connect reactants, intermediates, and products. mdpi.comscispace.com For example, in an electrophilic substitution reaction, a sigma complex (or Wheland intermediate) would be a key intermediate.
The activation energy (Ea) is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state on the PES. libretexts.org Quantum mechanical calculations can provide reliable estimates of activation energies. reddit.com
Predicting Reactivity: By calculating the activation energy barriers for different possible reaction pathways, the most likely pathway can be determined. For this compound, the amino group at the 5-position is an activating, ortho-para directing group, while the pyridine nitrogen is deactivating. The Boc-aminoethyl group at the 2-position will also influence the regioselectivity of reactions like nitration or halogenation. sapub.orgyoutube.com
Computational Methods: Methods like DFT are commonly used to calculate the energies of transition states and, consequently, the activation barriers for reactions. researchgate.net
Table 2: Hypothetical Activation Energy Barriers for Electrophilic Bromination of this compound
| Position of Substitution | Activation Energy (kcal/mol) | Predicted Major/Minor Product |
| C-4 | 12-15 | Major |
| C-6 | 15-18 | Minor |
| C-3 | >20 | Unlikely |
This table presents hypothetical values based on the known directing effects of amino groups and the deactivating nature of the pyridine nitrogen. It is not based on direct computational results for the title compound.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including solvent molecules. researchgate.net
Hydrogen Bonding: The amino groups and the pyridine nitrogen are all capable of participating in intermolecular hydrogen bonds, either as donors (N-H) or acceptors (N). In the solid state, these interactions can lead to the formation of specific supramolecular structures. nih.gov
Solvent Effects: The conformation and reactivity of the molecule can be significantly influenced by the solvent. acs.orgacs.org Polar protic solvents can form strong hydrogen bonds with the solute, potentially disrupting intramolecular hydrogen bonds and stabilizing more extended conformations. The solubility of similar compounds like 2-aminopyridine (B139424) has been shown to vary significantly with the solvent. acs.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's properties. dergipark.org.trrsc.org For instance, the relative energies of different conformers and the activation energies of reactions can be recalculated in the presence of a solvent to provide a more accurate picture of the molecule's behavior in solution.
Advanced Analytical Techniques for Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For 5-Amino-2-[2-(Boc-amino)ethyl]pyridine (Molecular Formula: C₁₄H₂₃N₃O₂), HRMS provides an experimental mass that can be compared against the theoretical (calculated) mass, thereby verifying the molecular formula and ruling out other potential structures with the same nominal mass.
Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry, particularly for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, generating fine, charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase for analysis.
Due to the presence of basic nitrogen atoms (the pyridine (B92270) ring nitrogen and the two amino groups), the compound is readily protonated in the positive ion mode of ESI. This typically results in the observation of the protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion confirms the monoisotopic mass of the compound. For C₁₄H₂₃N₃O₂, the expected m/z for the [M+H]⁺ ion would be precisely determined and compared to the calculated value to validate its elemental composition mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the molecular structure.
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine ring, the two methylene (-CH₂-) groups of the ethyl chain, the primary amine (-NH₂), the carbamate proton (-NH-), and the nine equivalent protons of the tert-butyl group of the Boc protector. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (multiplicity) reveal adjacent proton-proton (J-coupling) interactions.
¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. Key signals would include those for the five carbons of the pyridine ring, the two aliphatic carbons of the ethyl chain, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shift of each carbon provides insight into its electronic environment mdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~6.9-7.1 | ~120-125 |
| Pyridine-H4 | ~7.2-7.4 | ~135-140 |
| Pyridine-H6 | ~7.8-8.0 | ~145-150 |
| -CH₂- (pyridine side) | ~2.8-3.0 | ~38-42 |
| -CH₂- (Boc side) | ~3.3-3.5 | ~40-44 |
| -NH₂ | ~3.5-4.5 (broad) | N/A |
| -NH-Boc | ~5.0-5.5 (broad) | N/A |
| -C(CH₃)₃ | ~1.4 | ~28 |
| -C(CH₃)₃ | N/A | ~79-80 |
| -C=O | N/A | ~156 |
| Pyridine-C2 | N/A | ~158-162 |
| Pyridine-C5 | N/A | ~140-145 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks between the adjacent protons on the pyridine ring (H3-H4) and between the protons of the two methylene groups in the ethyl chain, confirming the -CH₂-CH₂- fragment. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the pyridine proton signals to the pyridine carbon signals and the ethyl chain proton signals to the ethyl chain carbon signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is vital for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons adjacent to the pyridine ring to the C2 carbon of the ring, confirming the attachment point of the ethyl side chain. Correlations between the -NH- proton and the Boc carbonyl carbon, as well as between the Boc methyl protons and the Boc quaternary and carbonyl carbons, would confirm the structure of the protecting group and its location.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrations. When exposed to infrared radiation, specific bonds within the molecule absorb energy at distinct frequencies, which are observed as bands in the IR spectrum.
For this compound, the key functional groups that can be identified include the N-H bonds of the primary and secondary amines, the C=O of the carbamate, the C-N bonds, the aromatic C=C and C=N bonds of the pyridine ring, and the aliphatic C-H bonds. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two distinct bands, while the secondary amine (-NH-Boc) shows a single band. The strong absorption from the carbonyl (C=O) group is a prominent and easily identifiable feature.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |
| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 (one band) |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Carbonyl (-C=O) | C=O Stretch | 1680 - 1720 (strong) |
| Aromatic Ring | C=C and C=N Stretch | 1450 - 1600 |
| Amine | N-H Bend (Scissoring) | 1550 - 1650 |
| Carbamate | C-N Stretch | 1250 - 1350 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. nih.gov A reversed-phase method, typically using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate, is commonly employed. researchgate.net The compound's purity is assessed by detecting the eluting components, often with a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~254 nm). nih.govresearchgate.net The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate conditions for column chromatography. A small spot of the sample is applied to a silica gel plate, which is then developed in a suitable solvent system. The separated components are visualized, typically under UV light.
Column Chromatography: For purification on a larger scale, column chromatography using silica gel as the stationary phase is often utilized. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, allowing for the separation of the desired compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. Its application is crucial for monitoring reaction progress, assessing purity, and isolating the compound from complex mixtures. The selection of the stationary phase, mobile phase, and detector is paramount for achieving optimal separation and detection.
For Boc-protected aminopyridines, reverse-phase HPLC is a commonly employed method. A C18-bonded silica gel column is often the stationary phase of choice, leveraging the hydrophobic interactions between the nonpolar stationary phase and the analyte. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the amino groups, thereby influencing retention behavior.
A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of compounds with varying polarities. Detection is commonly achieved using a UV-Vis detector, as the pyridine ring and the carbamate group exhibit chromophoric properties.
Table 1: Illustrative HPLC Parameters for Analysis of Aminopyridine Derivatives
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (pH adjusted) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 35-40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are representative parameters and may require optimization for the specific analysis of this compound.
Detailed research on closely related compounds, such as 5-amino-2-chloropyridine, has demonstrated the utility of reverse-phase HPLC with a C18 column and a mobile phase composed of a water:methanol mixture with pH adjustment. nih.gov Such methods have proven to be accurate, precise, and sensitive for the analysis of aminopyridine derivatives. nih.gov The presence of the bulky, nonpolar Boc group in this compound would likely lead to stronger retention on a C18 column compared to its unprotected counterpart.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of volatile and thermally stable compounds. For a compound like this compound, direct GC analysis can be challenging due to its relatively high molecular weight and the presence of polar amino groups. The Boc-protecting group itself can be thermally labile, potentially leading to decomposition in the high-temperature environment of the GC inlet and column.
One study on the analysis of tert-butoxycarbonyl (t-Boc)-protected phenethylamines highlighted the potential for pyrolysis in the GC injection port, which could lead to analytical errors. nih.gov To mitigate these challenges, derivatization of the amino groups to increase volatility and thermal stability is a common strategy. However, this adds a step to the sample preparation process.
Alternatively, the use of a high-temperature capillary column with a thin film of a suitable stationary phase, coupled with a gentle injection technique (e.g., cool on-column injection), could potentially allow for the direct analysis of the intact molecule. Mass spectrometry (MS) is the preferred detector for GC, providing both qualitative and quantitative information through mass fragmentation patterns.
Table 2: Hypothetical GC-MS Parameters for the Analysis of a Derivatized Aminopyridine
| Parameter | Value |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C (optimized to prevent degradation) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
Note: These parameters are illustrative and would require significant optimization and likely derivatization for the successful analysis of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative analysis of chemical reactions and for the preliminary screening of separation conditions for column chromatography. For this compound, TLC on silica gel plates is the standard method.
The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. The presence of the Boc-protecting group generally increases the lipophilicity of the molecule, leading to a higher Rf value compared to the unprotected amine.
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-active pyridine ring. Additionally, staining with a suitable reagent can be employed. For primary amines, a ninhydrin stain is effective, which upon heating, produces a characteristic colored spot. iastate.edu For Boc-protected amines, which may not react as readily with ninhydrin, a phosphomolybdic acid (PMA) stain can be used as a general-purpose visualizing agent. iastate.edu
Table 3: Typical TLC Conditions for Monitoring Reactions of Boc-Protected Amines
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane:Methanol (e.g., 95:5 v/v) |
| Visualization | UV light (254 nm), Ninhydrin stain, Phosphomolybdic acid (PMA) stain |
Note: The optimal mobile phase composition will depend on the specific reaction mixture being analyzed.
The progress of a reaction involving this compound can be effectively monitored by spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate. iastate.edu The appearance of a new spot with a different Rf value indicates the formation of a product.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like this compound, obtaining a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry.
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 4: Representative Crystal Data for an Aminopyridine Derivative
| Parameter | Example Value (N′-aminopyridine-2-carboximidamide) |
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell Dimensions | a = 5.6955(14) Å, b = 3.8408(5) Å, c = 14.592(4) Å |
| β | 91.631(19)° |
| Volume | 319.08(12) ų |
| Z | 2 |
Source: Acta Cryst. (2017). E73, 1021-1025. researchgate.net Note: This data is for a related compound and serves as an illustration of the type of information obtained from an X-ray crystallographic study.
Future Research Directions and Rational Design of Derivatives
Discovery of Novel Synthetic Methodologies
The development of new synthetic protocols is crucial for producing pyridine-based molecular frameworks efficiently and sustainably. researchgate.net While classical methods for pyridine (B92270) synthesis exist, future efforts will prioritize methodologies that are not only high-yielding but also environmentally benign and adaptable to creating complex derivatives.
Traditional chemical syntheses often rely on hazardous reagents and generate significant waste. rasayanjournal.co.in The principles of green chemistry aim to mitigate this environmental impact. Future syntheses of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine and its analogues will increasingly incorporate sustainable practices. These include one-pot multicomponent reactions (MCRs), the use of environmentally friendly solvents like water or ethanol, and the application of energy-efficient techniques such as microwave irradiation. researchgate.netrasayanjournal.co.in
Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields in the creation of pyridine derivatives compared to conventional heating methods. nih.gov Similarly, the use of reusable and non-toxic catalysts, such as certain metal nanoparticles or bio-based catalysts like plant extracts, aligns with green chemistry goals. nih.govrsc.org These approaches not only reduce the environmental footprint but also offer economic benefits through simplified procedures and reduced waste management costs. rasayanjournal.co.in
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Excellent yields (82-94%), short reaction times (2-7 min), pure products. | nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot. | High atom economy, reduced waste, simplified workup. | researchgate.netrasayanjournal.co.in |
| Use of Green Solvents | Employs water, ethanol, or ionic liquids. | Reduces use of hazardous and volatile organic compounds (VOCs). | rasayanjournal.co.inijpsonline.com |
| Reusable Catalysts | Utilizes catalysts like zeolites or pyridine-2-carboxylic acid (P2CA). | Cost-effective, reduces waste, scalable for industrial applications. | nih.govrsc.org |
Photochemical and electrochemical methods offer powerful, modern alternatives for synthesizing and functionalizing pyridine rings. These techniques often proceed under mild conditions and can provide access to unique reactivity patterns, particularly through radical-mediated pathways. organic-chemistry.org
Photochemical synthesis, driven by visible light, can be used for various C-H functionalization reactions on the pyridine core. nih.govacs.org For a scaffold like this compound, this could enable the direct introduction of alkyl, aryl, or other functional groups at specific positions without the need for pre-functionalized starting materials. organic-chemistry.orgacs.org Electrochemical synthesis provides another route, using electrical current to drive reactions. This approach has been used to induce transformations of aryl aldehydes and other precursors into complex pyridine-containing structures. ijpsonline.com For instance, the electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines showcases the potential of these methods to build fused heterocyclic systems from simple pyridine precursors. rsc.org
Exploration of Derivatization and Functionalization Strategies
The true potential of this compound lies in its capacity for derivatization. The primary amino group at the C5 position and the Boc-protected amine on the C2-ethyl side chain are ideal handles for introducing molecular diversity.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing aromatic rings. rsc.org The 5-amino group of the title compound, after conversion to a halide or triflate, could be a substrate for a wide array of coupling reactions. More directly, the amino group itself can participate in reactions like the Buchwald-Hartwig amination to form new C-N bonds. nih.gov
Furthermore, the pyridine nitrogen can act as a directing group to facilitate C-H activation at adjacent positions, enabling the introduction of new substituents in an atom-economical fashion. rsc.org Palladium, rhodium, iridium, and copper catalysts are commonly employed for these transformations, allowing for the coupling of various partners, including boronic acids (Suzuki-Miyaura), alkynes (Sonogashira), and amines (Buchwald-Hartwig). rsc.orgnih.gov This versatility allows for the systematic modification of the pyridine scaffold to explore structure-activity relationships (SAR). nih.gov
| Reaction | Catalyst | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) | Aryl/Vinyl Halide + Organoboron Compound | C-C | nih.gov |
| Buchwald-Hartwig | Palladium (Pd) | Aryl Halide + Amine | C-N | nih.gov |
| Sonogashira | Palladium (Pd) / Copper (Cu) | Aryl Halide + Terminal Alkyne | C-C | nih.gov |
| N-iminative Cross-Coupling | Copper (Cu) | Alkenylboronic Acid + Oxime O-carboxylate | C-N | nih.gov |
| C-H Annulation | Rhodium (Rh) / Iridium (Ir) | N-Aryl-2-aminopyridine + Diazo Compound | C-C, C-N | rsc.org |
Chirality is a critical determinant of biological activity, and methods to introduce chiral centers enantioselectively are highly sought after. nih.gov For this compound, a chiral center could be introduced at the carbon atom adjacent to the pyridine ring within the ethyl side chain.
General methods for preparing chiral pyridine derivatives often involve the asymmetric alkylation of alkenyl pyridines. nih.govresearchgate.net These transformations can be achieved with high enantioselectivity using a copper-chiral diphosphine ligand catalyst system, often enhanced by the presence of a Lewis acid. nih.govresearchgate.net Another established strategy is the lipase-catalyzed asymmetric acetylation of racemic pyridyl ethanols, which effectively separates enantiomers by selectively acetylating one over the other, yielding products with excellent enantiomeric purity. acs.org Applying such methodologies would allow for the synthesis of specific stereoisomers of derivatized products, a crucial step in developing selective and potent therapeutic agents. nih.gov
Design Principles for Next-Generation Pyridine Scaffolds
The rational design of new drugs based on the pyridine scaffold involves a deep understanding of how structural modifications influence biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The goal is to create next-generation compounds with improved efficacy and reduced side effects. nih.gov
Key design principles for derivatives of this compound would involve several considerations:
Target-Specific Interactions: Modifications should be designed to optimize interactions with a specific biological target, such as an enzyme or receptor. nih.govnih.gov For example, adding hydrogen bond donors or acceptors can enhance binding affinity.
Scaffold Hopping and Bioisosterism: The pyridine core can serve as a bioisostere for other aromatic or heterocyclic systems, while the side chains can be modified to mimic the functionalities of known active compounds. nih.govnih.gov
Modulating Physicochemical Properties: Functionalization can be used to tune properties like solubility and lipophilicity, which are critical for bioavailability. The basic nitrogen of the pyridine ring itself often improves water solubility. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives, such as those generated via cross-coupling, is essential to build a comprehensive SAR profile. This data guides the design of more potent and selective compounds. nih.gov For example, studies have shown that introducing specific substituents can enhance activity against particular cancer cell lines or microbial pathogens. nih.govnih.gov
By combining modern synthetic methodologies with rational design principles, the this compound scaffold holds significant promise for the discovery of novel and effective therapeutic agents. nih.govresearchgate.net
Computational Design and Virtual Screening
Computational methods are indispensable for navigating the vastness of chemical space, which is estimated to contain at least 10^60 drug-like molecules. rsc.orgtechnologynetworks.com For a lead compound like this compound, computational design begins with identifying a biological target, such as a protein kinase or a protein-protein interaction interface like Bcl-2. acs.orgmdpi.com
In silico techniques, such as molecular docking, can then be used to predict how derivatives of the parent compound might bind to the target's active site. researchgate.netresearchgate.net Ligand-based design can also be employed, using the structure of known active molecules to generate new ideas. biointerfaceresearch.com Virtual screening allows for the rapid, computational evaluation of large libraries of virtual compounds derived from the 5-aminopyridine scaffold. researchgate.netnih.gov For instance, a library could be generated by computationally replacing the Boc group with various acyl or sulfonyl groups, or by modifying the primary amine. These virtual derivatives are then docked into the target protein's binding site, and their binding affinities are calculated. This process filters millions of potential compounds down to a manageable number of promising candidates for synthesis and biological testing. nih.gov
Generative chemistry, a field leveraging machine learning, can further expand the exploration of chemical diversity by proposing novel structures that human chemists might not have conceived. technologynetworks.com This iterative cycle, where computational models suggest molecules and chemists provide feedback on synthetic feasibility, accelerates the hit-to-lead and lead optimization phases. technologynetworks.com
Interactive Table 1: Illustrative Virtual Screening Hit List for Bcl-2 Target
This table demonstrates a hypothetical output from a virtual screening campaign where derivatives of this compound were docked against the Bcl-2 protein. The docking score represents the predicted binding affinity.
| Derivative ID | Modification on 5-Amino Group | Modification on Boc-protected Amine | Docking Score (kcal/mol) | Predicted Interaction Highlights |
| VHT-001 | Unmodified | Unmodified (Parent) | -7.2 | H-bond with Asp108 |
| VHT-002 | Acetyl | Unmodified | -7.8 | Additional H-bond with Gly145 |
| VHT-003 | Methyl | Unmodified | -7.5 | Hydrophobic interaction in pocket |
| VHT-004 | Unmodified | De-protected amine | -6.9 | Loss of key hydrophobic contact |
| VHT-005 | Unmodified | Benzoyl substitution | -8.5 | Pi-stacking with Phe105 |
| VHT-006 | Phenylsulfonyl | Unmodified | -8.1 | Stronger polar interactions |
Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration
Once initial hits are identified, Structure-Activity Relationship (SAR) studies become crucial for optimizing their biological activity. nih.govresearchgate.net SAR involves synthesizing a series of related compounds to determine which structural features are essential for potency and selectivity. pharmafeatures.comacs.org By systematically altering parts of the this compound molecule—such as the nature and position of substituents on the pyridine ring, the length of the ethyl chain, or the nature of the protecting group—researchers can build a detailed map of how structure relates to function. nih.govmdpi.com
For example, studies on other pyridine-containing compounds have shown that the presence and position of specific functional groups, like methoxy (B1213986) (-OMe) or hydroxyl (-OH), can significantly enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogens can sometimes decrease activity. nih.gov Exploring the chemical space around the lead compound in a methodical way helps in identifying these key relationships and guiding the design of more potent and selective analogs. pharmafeatures.comnih.gov
Interactive Table 2: Illustrative SAR Data for Kinase X Inhibition
This table presents hypothetical data from an SAR study on derivatives of this compound against a hypothetical kinase target, "Kinase X". IC50 is the concentration of the compound required to inhibit 50% of the kinase's activity.
| Compound ID | R1 (at 5-amino) | R2 (replacing Boc) | Kinase X IC50 (nM) | Notes |
| Parent-01 | -H | -Boc | 1250 | Initial hit compound |
| SAR-01 | -COCH3 | -Boc | 850 | Acetylation improves potency |
| SAR-02 | -H | -H (de-protected) | 5500 | Boc group important for activity |
| SAR-03 | -H | -CO-Ph | 210 | Phenyl group enhances binding |
| SAR-04 | -H | -CO-(4-Cl-Ph) | 95 | Electron-withdrawing group further improves potency |
| SAR-05 | -H | -SO2-Ph | 450 | Sulfonamide less effective than amide |
| SAR-06 | -H | -CO-(2-MeO-Ph) | 150 | Methoxy group at ortho position is favorable |
Integration into Automated Synthesis and High-Throughput Experimentation
The convergence of robotics, software, and chemistry has given rise to automated synthesis platforms that can dramatically accelerate the drug discovery process. nih.govresearchgate.net These systems can execute chemical reactions, purify products, and perform analyses with minimal human intervention, enabling the rapid production of compound libraries for screening. nih.govsigmaaldrich.comyoutube.com
For a scaffold like this compound, an automated platform could be programmed to perform a series of reactions in parallel. nih.gov For example, starting with the parent compound, a robotic system could perform amide couplings with a diverse set of carboxylic acids or reductive aminations with various aldehydes to quickly generate a library of hundreds of distinct derivatives. sigmaaldrich.com This approach offers a significant improvement in efficiency over traditional manual synthesis. nih.gov
These freshly synthesized libraries can then be directly subjected to High-Throughput Screening (HTS). rsc.org HTS employs automated, miniaturized assays to test the biological activity of thousands of compounds in a short period. researchgate.netacs.org For kinase targets, assays that detect the product of the kinase reaction (ADP) or use fluorescence to measure inhibitor binding are common. nih.govthermofisher.comwiley.com The entire workflow, from computational design to automated synthesis and HTS, creates a powerful "Idea-to-Data" cycle that can reduce the time needed to identify a preclinical drug candidate by up to 70%. researchgate.netastellas.com
Interactive Table 3: Sample High-Throughput Screening (HTS) Output
This table provides an example of results from a primary HTS campaign testing a library of this compound derivatives against a target enzyme. The "% Inhibition" is measured at a single compound concentration (e.g., 10 µM).
| Compound Plate ID | Well | % Inhibition at 10 µM | Hit Flag |
| Lib-Plate-01 | A1 | 5.2 | No |
| Lib-Plate-01 | A2 | 89.1 | Yes |
| Lib-Plate-01 | A3 | 12.5 | No |
| Lib-Plate-01 | A4 | 3.8 | No |
| Lib-Plate-01 | A5 | 76.4 | Yes |
| Lib-Plate-01 | A6 | 21.0 | No |
Q & A
Basic: What are the optimal conditions for synthesizing 5-Amino-2-[2-(Boc-amino)ethyl]pyridine?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine group to prevent side reactions. A common approach is to react 2-(2-aminoethyl)pyridine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent like dichloromethane or THF. Triethylamine is often added as a base to neutralize HCl generated during the reaction .
Key Parameters:
- Molar Ratio: 1:1.2 (amine:Boc anhydride) to ensure complete protection.
- Temperature: Room temperature (20–25°C) to avoid Boc group cleavage.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .
Basic: How to characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .
- NMR: 1H and 13C NMR to confirm Boc group integrity. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm in 1H NMR .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ for C12H21Cl2N3O2: 310.22 g/mol) .
Advanced: How to resolve contradictory data in Boc deprotection studies under acidic conditions?
Methodological Answer:
Contradictions may arise from varying acid strengths or moisture levels. For example:
- HCl in Dioxane: 4M HCl/dioxane at 0°C for 2 hours efficiently removes Boc groups without pyridine ring degradation .
- TFA Sensitivity: Avoid trifluoroacetic acid (TFA) if the pyridine moiety is prone to protonation, which can alter reactivity. Validate deprotection efficiency via TLC (Rf shift) or FTIR (loss of Boc carbonyl peak at ~1680 cm⁻¹) .
Troubleshooting: - Moisture Interference: Ensure anhydrous conditions to prevent partial deprotection.
- Side Reactions: Monitor for byproducts like tert-butanol via GC-MS .
Advanced: What strategies mitigate instability during long-term storage?
Methodological Answer:
The compound is hygroscopic and sensitive to light. Stabilization methods include:
- Storage Conditions:
- Stability Testing:
Basic: What are the primary applications in medicinal chemistry research?
Methodological Answer:
This compound serves as a key intermediate in:
- Drug Discovery: Building blocks for kinase inhibitors or GPCR-targeted ligands due to its pyridine and Boc-protected amine motifs .
- Peptide Mimetics: The ethylenediamine linker enables conjugation to carboxylic acids via EDC/HOBt coupling .
Advanced: How to design experiments to study its reactivity in cross-coupling reactions?
Methodological Answer:
The pyridine ring and Boc-protected amine influence reactivity in Pd-catalyzed couplings:
- Suzuki-Miyaura: Use Pd(PPh3)4 (2 mol%) with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C. Monitor for Boc cleavage with LC-MS .
- Buchwald-Hartwig Amination: Optimize ligand (XPhos) and base (Cs2CO3) to prevent deprotection. Isolate products via flash chromatography .
Advanced: How to address discrepancies in cytotoxicity assays involving this compound?
Methodological Answer:
Cytotoxicity variability may stem from residual solvents or impurities:
- Control Experiments: Compare batches purified via different methods (e.g., column vs. recrystallization).
- Impurity Profiling: Use HRMS to identify trace contaminants (e.g., unreacted 2-(2-aminoethyl)pyridine) .
- Cell Line Sensitivity: Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Refer to GHS hazard data for Boc-protected amines:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How to optimize its solubility for in vitro assays?
Methodological Answer:
Solubility varies with pH and solvent:
- Aqueous Buffers: Use 10% DMSO in PBS (pH 7.4) for stock solutions. Avoid pH <5 to prevent Boc cleavage.
- Co-Solvents: Test cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without altering bioactivity .
Advanced: What analytical methods differentiate structural analogs (e.g., 5-Amino-2,4-dimethylpyridine)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
